2-tert-Butyl-6-methylphenol
CAS No.: 2219-82-1
Cat. No.: VC21199985
Molecular Formula: C11H16O
Molecular Weight: 164.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2219-82-1 |
|---|---|
| Molecular Formula | C11H16O |
| Molecular Weight | 164.24 g/mol |
| IUPAC Name | 2-tert-butyl-6-methylphenol |
| Standard InChI | InChI=1S/C11H16O/c1-8-6-5-7-9(10(8)12)11(2,3)4/h5-7,12H,1-4H3 |
| Standard InChI Key | BKZXZGWHTRCFPX-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)C(C)(C)C)O |
| Canonical SMILES | CC1=C(C(=CC=C1)C(C)(C)C)O |
| Boiling Point | 230.0 °C |
| Melting Point | 31.0 °C |
Introduction
Chemical Identity and Structure
Nomenclature and Identification
2-tert-Butyl-6-methylphenol represents a substituted phenol with a distinctive structure and well-defined chemical identity. The compound is registered under the Chemical Abstracts Service (CAS) number 2219-82-1, providing a unique identifier for regulatory and scientific purposes . Its molecular formula is C11H16O with a calculated molecular weight of 164.24 g/mol .
The compound is known by several synonyms in scientific literature and industry, reflecting its structural characteristics and historical nomenclature patterns. These synonyms include:
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Butylmethylphenol
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6-TERT-BUTYL-O-CRESOL
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o-tert-Butyl-o-cresol
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6-tert-Butyl-2-cresol
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o-Cresol, 6-tert-butyl-
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2-methyl-6-t-butylphenol
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6-T-BUTYL-2-METHYLPHENOL
The International Union of Pure and Applied Chemistry (IUPAC) has assigned the InChIKey BKZXZGWHTRCFPX-UHFFFAOYSA-N to this compound, serving as a standardized digital representation of its chemical structure .
Structural Characteristics
The molecular structure of 2-tert-Butyl-6-methylphenol features a phenolic ring with two key substituents: a tert-butyl group at position 2 and a methyl group at position 6. The hydroxyl group of the phenol provides the characteristic acidic properties and hydrogen-bonding capabilities. The tert-butyl substituent, with its three methyl groups attached to a central carbon, creates significant steric hindrance around the phenolic hydroxyl group, influencing both the physical properties and chemical reactivity of the compound.
This structural arrangement contributes to the compound's stability and its effectiveness as an antioxidant in various applications. The bulky tert-butyl group shields the phenolic hydroxyl group from certain reactions while still allowing it to participate in radical-scavenging processes typical of phenolic antioxidants.
Physical Appearance
2-tert-Butyl-6-methylphenol typically presents as a crystalline solid with a light straw color . Depending on purity and storage conditions, its appearance can range from a powder to lumps or even a clear liquid at room temperature, given its relatively low melting point . The color of commercial samples may vary from white or colorless to yellow or orange, which could indicate varying levels of purity or oxidation states .
The compound has a distinctive odor described as cresolic, phenolic, leathery, and medicinal, consistent with its phenolic structure .
Physical and Chemical Properties
Physical Properties
2-tert-Butyl-6-methylphenol exhibits physical properties that are characteristic of substituted phenols while being influenced by its specific substituent pattern. Table 1 summarizes the key physical properties of the compound.
Table 1: Physical Properties of 2-tert-Butyl-6-methylphenol
The relatively low melting point (24-27 °C) explains why the compound may exist as a liquid at room temperature, particularly in warmer environments. This property can influence handling procedures and storage requirements in industrial settings.
Chemical Properties
As a substituted phenol, 2-tert-Butyl-6-methylphenol possesses chemical properties dominated by the hydroxyl group and modified by the steric and electronic effects of the tert-butyl and methyl substituents. The compound is combustible, a property that necessitates appropriate safety measures during handling and storage .
The pKa value is estimated to be 11.69±0.10, indicating that while it is acidic like other phenols, it is a relatively weak acid . This acidity allows it to react with strong bases to form phenolate salts. The predicted LogP value of 3.773 suggests moderate lipophilicity, explaining its solubility characteristics in organic solvents versus water .
The compound can undergo typical phenol reactions including:
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Electrophilic aromatic substitution reactions
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Oxidation reactions
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Esterification of the hydroxyl group
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Etherification reactions
Solubility Characteristics
2-tert-Butyl-6-methylphenol demonstrates solubility behavior consistent with its structure—soluble in most organic solvents but insoluble in water. This solubility profile is typical for substituted phenols with significant hydrocarbon portions.
The compound is reported to be soluble in:
Spectroscopic Characteristics
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural information about 2-tert-Butyl-6-methylphenol. The 1H NMR spectrum reveals characteristic signals for the methyl group, tert-butyl group, aromatic protons, and the phenolic hydroxyl proton . The tert-butyl group typically appears as a strong singlet at approximately 1.4 ppm, representing nine protons, while the methyl group generally shows a singlet at around 2.2 ppm. The aromatic protons display complex coupling patterns in the 6.5-7.5 ppm region, and the hydroxyl proton signal may be variable in position depending on concentration and solvent effects.
Mass Spectrometry
Mass spectrometric analysis of 2-tert-Butyl-6-methylphenol would typically show a molecular ion peak at m/z 164, corresponding to its molecular weight . Fragmentation patterns would likely include loss of methyl groups from the tert-butyl substituent, producing characteristic fragment ions. The presence of these characteristic fragmentation patterns can be valuable for identification and structural confirmation.
IR Spectroscopy
Infrared spectroscopy of 2-tert-Butyl-6-methylphenol would reveal characteristic absorption bands including:
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A broad O-H stretching band in the 3600-3200 cm-1 region
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C-H stretching bands for the methyl and tert-butyl groups around 2950-2850 cm-1
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Aromatic C=C stretching bands in the 1600-1400 cm-1 region
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C-O stretching band for the phenolic group around 1230-1140 cm-1
These spectroscopic characteristics provide essential data for identification, quality control, and structural verification of the compound in research and industrial settings.
Applications and Uses
Industrial Applications
2-tert-Butyl-6-methylphenol finds applications in various industrial sectors, primarily due to its antioxidant properties and chemical structure. One of its significant applications is as an antioxidant in the preparation of insulating polyamide special injection plastic for transformers . This application highlights the compound's ability to prevent oxidative degradation of polymers, thereby enhancing their durability and performance in electrical applications.
The compound's ability to inhibit oxidation processes makes it valuable in formulations where stability against oxidative degradation is crucial. Its relatively high boiling point (230 °C) and thermal stability allow it to remain effective even under elevated temperature conditions that may be encountered in certain applications .
Chemical Intermediate Functions
2-tert-Butyl-6-methylphenol serves as an important chemical intermediate in organic synthesis . The phenolic hydroxyl group, along with the aromatic ring and its substituents, provides multiple sites for chemical modifications, allowing the compound to participate in various organic reactions to produce more complex molecules.
As a chemical intermediate, it can be used in the synthesis of:
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More complex antioxidants
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Specialty polymers
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Fine chemicals
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Custom-designed molecules with specific functional properties
The compound's structure allows for selective chemical transformations, making it a valuable building block in the chemical industry.
Antioxidant Properties
The antioxidant properties of 2-tert-Butyl-6-methylphenol stem from its phenolic structure. Phenolic compounds can donate hydrogen atoms to free radicals, thereby interrupting radical chain reactions that lead to oxidative degradation of materials. The tert-butyl group provides steric protection to the phenolic hydroxyl group, enhancing its stability while allowing it to maintain its radical-scavenging capacity.
These antioxidant properties are particularly valuable in polymer systems, where oxidation can lead to chain scission, cross-linking, and ultimately material degradation. By interrupting these oxidative processes, 2-tert-Butyl-6-methylphenol helps maintain the integrity and performance of polymeric materials over extended periods, even under challenging environmental conditions.
Synthesis and Production
Laboratory Preparation
In laboratory settings, 2-tert-Butyl-6-methylphenol might be prepared through various routes, including:
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Friedel-Crafts alkylation of o-cresol with tert-butyl chloride using Lewis acid catalysts
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Reaction of o-cresol with tert-butanol in the presence of strong acids
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Rearrangement reactions of appropriately substituted precursors
These laboratory-scale syntheses would typically be followed by purification techniques such as recrystallization, distillation, or column chromatography to obtain the pure compound for research or analytical purposes.
Research Findings and Future Perspectives
Current Research Applications
Contemporary research on 2-tert-Butyl-6-methylphenol appears to focus primarily on its applications as an antioxidant in polymer systems, particularly in specialty applications such as insulating materials for electrical components . Its effectiveness in preventing oxidative degradation makes it valuable in contexts where material stability under challenging conditions is essential.
Research into structure-activity relationships of phenolic antioxidants may include 2-tert-Butyl-6-methylphenol as a model compound or reference material, contributing to broader understanding of how molecular structure influences antioxidant efficiency.
Future Research Directions
Potential future research directions for 2-tert-Butyl-6-methylphenol might include:
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Development of more efficient synthetic routes with improved yield and selectivity
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Exploration of additional applications in emerging materials and technologies
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Investigation of synergistic effects with other stabilizers and additives
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Assessment of environmental fate and ecological impact
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Studies on structure modifications to enhance specific properties for targeted applications
As industries continue to seek improved materials with enhanced stability and performance, compounds like 2-tert-Butyl-6-methylphenol will remain important subjects for research and development efforts.
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